5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Description
5-(4-Methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furanochromenone core. Key structural features include:
- Substituents: A 4-methoxyphenyl group at position 5, a methyl group at position 9, and a phenyl group at position 2.
- Molecular formula: C₂₆H₂₀O₄ (MW: 396.4 g/mol).
- Physicochemical properties: High lipophilicity (XLogP3: 5.8), attributed to aromatic substituents, and a topological polar surface area of 48.7 Ų, suggesting moderate solubility in polar solvents .
Properties
Molecular Formula |
C25H18O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-9-methyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H18O4/c1-15-24-21(22(14-28-24)16-6-4-3-5-7-16)12-20-19(13-23(26)29-25(15)20)17-8-10-18(27-2)11-9-17/h3-14H,1-2H3 |
InChI Key |
CBKFQHMNLDFTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=CC=C4)C(=CC(=O)O2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be achieved through several synthetic routes. One common method involves the use of the MacLeod method, which synthesizes a series of substituted furochromenones from 7-hydroxy-4-(4-methoxyphenyl)coumarins . Another approach involves a multicomponent condensation reaction using 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . These reactions typically require specific conditions, such as the presence of a base like triethylamine (Et3N) and solvents like acetonitrile (MeCN).
Chemical Reactions Analysis
5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding quinones, while reduction reactions may yield alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exhibit potential anticancer properties. Studies have shown that furocoumarins can interact with DNA upon UVA irradiation, leading to crosslink formation which may inhibit cancer cell proliferation . Specifically, the compound has been investigated for its effects on HeLa cervical cancer cells, demonstrating an ability to alter protein expressions involved in the kallikrein-kinin signaling pathway, suggesting a potential mechanism for its antitumor activity .
Anti-inflammatory Properties
Compounds within the furocoumarin class have also been noted for their anti-inflammatory effects. The structural characteristics of 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one may contribute to its efficacy in reducing inflammation through modulation of inflammatory mediators.
Photophysical Properties
The photophysical properties of 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one make it suitable for use as a fluorescent probe in biological applications. The compound exhibits strong absorption and emission characteristics that can be utilized in fluorescence imaging to study cellular processes and dynamics in live cells .
Green Synthesis
Recent advancements in synthetic methodologies emphasize green chemistry approaches for synthesizing compounds like 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one. Green synthesis methods reduce environmental impact while maintaining high yields and purity levels .
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of synthesized compounds. These techniques provide insights into molecular interactions and stability under various conditions.
Interaction Studies with Blood Proteins
A comprehensive study investigated the interactions between derivatives of furocoumarins and high-abundance blood proteins such as human serum albumin and immunoglobulin G (IgG). This research utilized spectroscopic techniques to determine binding constants and thermodynamic parameters, revealing significant hydrophobic interactions that could inform drug design strategies targeting protein-protein interactions in therapeutic contexts .
Photodynamic Therapy (PDT) Applications
The compound's photophysical properties suggest potential applications in photodynamic therapy (PDT), where light-sensitive compounds are used to generate reactive oxygen species upon light activation, leading to localized destruction of cancer cells.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 3
Notes:
Substituent Variations at Position 5 and 9
Notes:
Functional Group Modifications
Notes:
- Amino groups () improve water solubility but may reduce blood-brain barrier penetration.
Research Findings and Implications
- Biological Activity: The target compound’s aromatic substituents suggest affinity for hydrophobic binding pockets in enzymes (e.g., CYP3A4), similar to furanocoumarin derivatives in . However, its lack of polar groups may limit solubility, necessitating formulation optimization.
- Synthetic Feasibility: Analogous compounds in and were synthesized via coupling reactions (e.g., Mitsunobu or Ullmann reactions), suggesting feasible routes for the target compound.
Biological Activity
5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, a member of the furochromone class, has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is with a molecular weight of 368.4 g/mol. The compound features a complex chromone structure that includes methoxy and phenyl groups, which are pivotal for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H16O4 |
| Molecular Weight | 368.4 g/mol |
| XLogP | 5.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
Anti-inflammatory Activity
Research indicates that compounds similar to 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exhibit significant anti-inflammatory properties. A study on related furochromones demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values indicating potent anti-inflammatory effects .
Case Study : In vitro assays showed that derivatives of furochromones could inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways. The compounds were tested at varying concentrations, revealing a dose-dependent inhibition of NO production without cytotoxic effects on RAW 264.7 cells .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Furochromones have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Research Findings : A comparative study highlighted that furochromones demonstrated higher antioxidant activity than traditional antioxidants like ascorbic acid, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
Antimicrobial Activity
5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that this compound exhibits moderate antibacterial activity, particularly against gram-positive bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | >100 µg/mL |
The biological activities of 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one are believed to stem from its ability to modulate various signaling pathways. Its structure allows for interaction with cellular targets involved in inflammation and oxidative stress responses.
Key Mechanisms:
- Inhibition of iNOS : Reduces NO production in inflammatory responses.
- Scavenging Free Radicals : Protects against oxidative damage.
- Disruption of Bacterial Cell Walls : Contributes to its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
